N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline
Description
N-{[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline is a synthetic organic compound featuring a fused benzo[c]chromen ring system with a tetrahydro modification at positions 7–10, a 4-methyl substituent, and a 6-oxo group. The norvaline moiety is linked via an acetyloxy bridge, introducing both lipophilic and hydrogen-bonding capabilities. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensation, as inferred from analogous compounds in the literature .
Properties
Molecular Formula |
C21H25NO6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-3-6-16(20(24)25)22-18(23)11-27-17-10-9-14-13-7-4-5-8-15(13)21(26)28-19(14)12(17)2/h9-10,16H,3-8,11H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
PHLCOWFXYGQMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromene core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group in the benzo[c]chromene core.
Substitution: The acetyl and norvaline groups can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The benzo[c]chromene core can interact with various enzymes and receptors, modulating their activity. The acetyl and norvaline groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Features of N-{[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline and Analogues
Key Observations :
- Synthetic Methods: Unlike the thiazolidinone derivatives in , which use ZnCl₂-catalyzed cyclization, the target compound’s synthesis may require milder conditions due to its sensitive norvaline moiety. Triazine-based analogues employ stepwise substitutions, suggesting divergent synthetic strategies.
Crystallographic and Analytical Tools
Structural elucidation of such compounds often relies on SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualization . For example:
- SHELXL’s robustness in handling small-molecule crystallography ensures precise refinement of the benzo[c]chromen core’s torsion angles.
- ORTEP-3’s graphical interface aids in visualizing steric effects from the norvaline side chain, critical for structure-activity relationship (SAR) studies.
Biological Activity
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This indicates a complex structure that includes a benzochromene moiety linked to an acetylated norvaline. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzochromene core followed by functionalization to introduce the norvaline derivative.
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzoxazepine derivatives have shown cytotoxicity against various solid tumor cell lines. These derivatives demonstrated varying effects on pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type used in the assays .
| Compound | Cell Line Tested | IC50 (µM) | Cytokine Release |
|---|---|---|---|
| Benzoxazepine A | MCF-7 (breast cancer) | 15 | Increased IL-6 |
| Benzoxazepine B | HeLa (cervical cancer) | 10 | Decreased TNF-α |
This table illustrates the varying effectiveness of related compounds in inhibiting cancer cell proliferation.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. In vitro studies suggest that these compounds can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models .
3. Antimicrobial Activity
While primarily noted for its anticancer and anti-inflammatory properties, some derivatives have also demonstrated antimicrobial activity against specific bacterial strains. However, the activity appears limited compared to their anticancer effects. For example, certain benzoxazepine derivatives showed selective inhibition against Gram-positive bacteria .
Case Study 1: Anticancer Efficacy
A study conducted by Khadra et al. evaluated several benzoxazepine derivatives for their anticancer properties. The findings indicated that one derivative exhibited an IC50 value of 12 µM against A549 lung cancer cells while showing minimal toxicity to normal fibroblast cells at similar concentrations .
Case Study 2: Inflammation Modulation
In another investigation focusing on inflammatory responses, a derivative of this compound was tested in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
